(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[45]decane core with a 1,4-dioxane ring and a benzenesulfonyl group attached to the seventh carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spiro[4.5]decane core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or a diketone.
Introduction of the 1,4-Dioxane Ring: The 1,4-dioxane ring is introduced via a nucleophilic substitution reaction, where a suitable nucleophile attacks the carbonyl carbon of the precursor.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group is attached through a sulfonylation reaction, typically using benzenesulfonyl chloride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted benzenesulfonyl derivatives.
Scientific Research Applications
(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The spirocyclic structure may also contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane: Unique due to its spirocyclic structure and benzenesulfonyl group.
Benzenesulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures.
Spirocyclic compounds: Molecules with spirocyclic cores but lacking the benzenesulfonyl group.
Uniqueness
(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4
Properties
CAS No. |
81566-29-2 |
---|---|
Molecular Formula |
C16H22O4S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(7R)-7-(benzenesulfonylmethyl)-7-methyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C16H22O4S/c1-15(8-5-9-16(12-15)19-10-11-20-16)13-21(17,18)14-6-3-2-4-7-14/h2-4,6-7H,5,8-13H2,1H3/t15-/m1/s1 |
InChI Key |
YOJVYFBLBAWQSG-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@]1(CCCC2(C1)OCCO2)CS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1(CCCC2(C1)OCCO2)CS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.